molecular formula C9H9N3O4 B2449590 3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428358-24-0

3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2449590
CAS No.: 1428358-24-0
M. Wt: 223.188
InChI Key: CAFADRJPKYVZOH-UHFFFAOYSA-N
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Description

3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE is a compound belonging to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the isoxazole ring in various compounds has been associated with a wide range of pharmacological properties, making them valuable in drug discovery and development.

Preparation Methods

The synthesis of 3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., using sodium bicarbonate) at ambient temperature can yield 3,5-disubstituted isoxazoles . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications across various fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying biological processes and interactions, particularly those involving isoxazole-containing compounds.

    Medicine: Due to its potential pharmacological properties, the compound is investigated for its therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-METHOXY-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2-OXAZOLE-5-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

IUPAC Name

3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-5-3-7(11-15-5)10-9(13)6-4-8(14-2)12-16-6/h3-4H,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFADRJPKYVZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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